
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
Overview
Description
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: is a brominated organic compound with the molecular formula C9H7Br5O and a molecular weight of 530.67 g/mol . This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties. It is primarily used as a brominated flame retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene can be synthesized through the bromination of 1,3,5-tribromobenzene with 2,3-dibromopropanol under controlled conditions. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as:
Bromination: Controlled addition of bromine to the aromatic ring.
Purification: Removal of by-products and unreacted starting materials through distillation or recrystallization.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various brominated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Brominated phenols or quinones.
Reduction Products: Partially brominated benzene derivatives.
Scientific Research Applications
Chemical Synthesis
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Reagent in Organic Synthesis :
- This compound is utilized as a reagent for introducing bromine atoms into aromatic compounds through electrophilic aromatic substitution reactions. The presence of bromine enhances the reactivity of the aromatic system, facilitating further chemical transformations.
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Synthesis of Intermediates :
- It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. For instance, it can be involved in the production of Rubin’s Aldehyde through a two-step reaction process.
Biological Research
- Study of Biological Effects :
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Pharmaceutical Applications :
- There is ongoing research into the development of pharmaceuticals that incorporate brominated aromatic structures similar to that of this compound. These compounds may exhibit unique biological activities due to their halogenated nature.
Material Science
- Flame Retardant :
- Analytical Chemistry :
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene primarily involves the interaction of its bromine atoms with other molecules. The bromine atoms can participate in:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles, leading to the formation of new compounds.
Radical Reactions: The compound can undergo radical reactions, particularly in the presence of light or heat, leading to the formation of brominated radicals.
Comparison with Similar Compounds
1,3,5-Tribromobenzene: A simpler brominated aromatic compound with three bromine atoms.
2,3-Dibromopropyl 2,4,6-tribromophenyl ether: A structurally similar compound with multiple bromine atoms and an ether linkage.
Uniqueness: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of both aromatic and aliphatic bromine atoms. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant .
Biological Activity
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (commonly referred to as DPTE) is a brominated aromatic compound with the molecular formula and a molecular weight of approximately 530.67 g/mol. It is characterized by a benzene ring substituted with three bromine atoms and a propoxy group that is further brominated. This compound is primarily utilized in various applications including flame retardants and as an intermediate in pharmaceutical synthesis. This article aims to explore its biological activity, potential toxicity, and relevant research findings.
- Molecular Formula : C9H7Br5O
- Molecular Weight : 530.67 g/mol
- Density : Approximately 2.393 g/cm³
- Boiling Point : Around 446.6ºC
Biological Activity
The biological activity of this compound is not extensively documented in scientific literature. However, the following aspects are noteworthy:
Toxicological Studies
- Genotoxicity : Brominated compounds have been associated with genotoxic effects. A study indicated that several brominated flame retardants exhibit mutagenic properties, suggesting that DPTE may share similar risks due to its high degree of bromination .
- Endocrine Disruption : The potential for endocrine disruption has been noted in studies involving polybrominated diphenyl ethers (PBDEs), which share structural similarities with DPTE. These compounds can interfere with hormonal functions and may lead to developmental and reproductive toxicity .
- Carcinogenic Potential : Research indicates that some brominated compounds can lead to carcinogenic outcomes through genotoxic mechanisms. The structural characteristics of DPTE suggest a possible risk for similar effects .
Case Studies and Research Findings
- Flame Retardant Applications : DPTE is primarily used as a flame retardant in materials such as polystyrene and polyamide insulation. Its effectiveness in reducing flammability has been documented; however, concerns regarding its environmental persistence and potential health impacts have prompted further investigation .
- Environmental Impact : Studies have shown that brominated flame retardants can accumulate in the environment and in human tissues, raising concerns about long-term exposure effects. Monitoring data suggests that DPTE could pose risks to human health through bioaccumulation .
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Comparative Analysis with Other Brominated Compounds :
Compound Name Molecular Formula Unique Features 1,3-Dibromo-5-(bromomethyl)benzene C8H7Br3 Fewer bromines; lacks propoxy group 1-Bromo-4-(bromomethyl)benzene C8H8Br2 Only one bromo substitution on the benzene ring 2-Bromo-4-(bromomethyl)phenol C7H6Br2O Contains hydroxyl group affecting reactivity
Synthesis and Reactivity
The synthesis of DPTE typically involves bromination reactions that introduce multiple bromine atoms onto the aromatic ring. The presence of the propoxy group enhances its reactivity profile, allowing for further chemical modifications that can lead to derivatives suitable for various applications.
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYPAKUEHGJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052705 | |
Record name | 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35109-60-5 | |
Record name | 2,3-Dibromopropyl 2,4,6-tribromophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35109-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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